Telatinib

Description

This compound is under investigation in clinical trial NCT03817411 (this compound in Combination With Capecitabine/ Oxaliplatin in 1st Line Gastric or GEJ Cancer).

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

antineoplastic agent for treatment of advanced solid tumors; in Phase I trial 11/2008

See also: this compound Mesylate (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

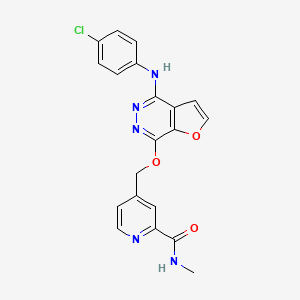

4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCXANHHBCGMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954809 | |

| Record name | 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332012-40-5 | |

| Record name | Telatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332012-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telatinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18P7197Q7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Telatinib: A Technical Guide to its Mechanism of Action in Angiogenesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed examination of the molecular mechanism of Telatinib (BAY 57-9352), a potent, orally available small-molecule inhibitor targeting key receptor tyrosine kinases (RTKs) involved in angiogenesis. The primary focus is on its inhibitory action on Vascular Endothelial Growth Factor Receptors (VEGFRs) and the subsequent effects on downstream signaling pathways critical for tumor neovascularization. This guide includes a summary of its kinase inhibition profile, an overview of key experimental methodologies used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Angiogenesis and this compound

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to grow beyond a few millimeters in size, making the inhibition of angiogenesis a critical therapeutic strategy in oncology.[2][3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is the most prominent regulator of this process.[2][4]

This compound is a multi-targeted tyrosine kinase inhibitor that potently targets VEGFR-2, VEGFR-3, platelet-derived growth factor receptor (PDGFR), and c-Kit.[5][6][7] By inhibiting these key drivers of angiogenesis and tumor cell proliferation, this compound demonstrates significant anti-tumor activity in a range of preclinical models.[5][8] Its mechanism centers on preventing the phosphorylation and activation of these receptors, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

Core Mechanism of Action: Inhibition of VEGFR Signaling

The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[4] This activation initiates several downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for promoting the angiogenic phenotype in endothelial cells.[4]

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This action prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and activation.[8] The blockade of this initial, critical step effectively shuts down all downstream pro-angiogenic signals. In addition to VEGFR-2, this compound also potently inhibits VEGFR-3, which is primarily involved in lymphangiogenesis.[9][10]

Kinase Inhibition Profile and Cellular Activity

This compound has been characterized as a potent inhibitor of a narrow spectrum of kinases primarily involved in angiogenesis. Its high affinity for VEGFR-2 and VEGFR-3 underscores its role as a targeted anti-angiogenic agent. The quantitative data for its inhibitory activity are summarized below.

| Target Kinase / Process | IC50 Value (nM) | Notes | Reference |

| Enzymatic Assays | |||

| VEGFR-2 (KDR) | 6 | Potent inhibition of the primary angiogenic receptor. | [8][9] |

| VEGFR-3 (Flt-4) | 4 | Potent inhibition of the primary lymphangiogenic receptor. | [8][9] |

| c-Kit | 1 | High affinity, relevant for certain tumor types (e.g., GIST). | [8][9] |

| PDGFRα | 15 | Inhibition of pericyte recruitment and vessel maturation. | [8][9] |

| Cell-Based Assays | |||

| VEGFR-2 Autophosphorylation | 19 | Demonstrates target engagement in a whole-cell context. | [8] |

| VEGF-dependent HUVEC Proliferation | 26 | Confirms anti-proliferative effect on endothelial cells. | [8] |

| PDGF-stimulated Aortic SMC Growth | 249 | Effect on smooth muscle cells, relevant to vessel structure. | [8] |

Table 1: Summary of this compound's In Vitro Inhibitory Activity. IC50 values represent the concentration of drug required to inhibit 50% of the target's activity.

This compound displays significantly lower affinity for other kinase families, such as the Raf kinase pathway, EGFR family, FGFR family, and the Tie-2 receptor, indicating a favorable selectivity profile.[5][8][9]

Experimental Protocols and Methodologies

The characterization of this compound's mechanism of action relies on a suite of standardized in vitro and in vivo assays. The principles of these key experimental protocols are outlined below.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of a purified kinase (e.g., VEGFR-2) by 50% (IC50).

-

Methodology:

-

Reagents: Purified recombinant kinase domain of the target receptor, a specific peptide substrate, and ATP (often radiolabeled, e.g., [γ-³³P]-ATP).

-

Procedure: The kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

-

Measurement: After incubation, the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods (e.g., HTRF, ELISA), antibody-based detection of phosphopeptides is used.

-

Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-drug control. The IC50 value is determined by fitting the data to a dose-response curve.

-

Cell-Based Receptor Autophosphorylation Assay

-

Objective: To confirm that this compound can inhibit the activation of its target receptor within a cellular environment.

-

Methodology:

-

Cell Culture: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) that endogenously express VEGFR-2 are cultured.

-

Treatment: Cells are pre-incubated with various concentrations of this compound before being stimulated with the cognate ligand (e.g., VEGF-A) for a short period.

-

Lysis & Detection: Cells are lysed, and the total protein is quantified. The level of phosphorylated VEGFR-2 (pVEGFR-2) is measured using an immunoassay technique such as ELISA or Western Blot, with an antibody specific to the phosphorylated form of the receptor. Total VEGFR-2 levels are also measured as a loading control.

-

Analysis: The ratio of pVEGFR-2 to total VEGFR-2 is calculated, and the IC50 for inhibition of autophosphorylation is determined.

-

Endothelial Cell Proliferation Assay

-

Objective: To assess the functional consequence of VEGFR-2 inhibition on endothelial cell growth.

-

Methodology:

-

Cell Seeding: HUVECs are seeded in multi-well plates in a low-serum medium to induce quiescence.

-

Treatment: Cells are treated with a mitogen (VEGF-A) in the presence of varying concentrations of this compound.

-

Incubation: The plates are incubated for a period sufficient for cell division to occur (e.g., 48-72 hours).

-

Proliferation Measurement: Cell viability or proliferation is measured using assays such as MTS, WST-1 (colorimetric), or CyQUANT (fluorescence-based DNA content).

-

Analysis: The data are normalized to controls, and the IC50 value for the inhibition of proliferation is calculated.

-

In Vivo Tumor Xenograft Models

-

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

-

Methodology:

-

Model System: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human tumor cells (e.g., MDA-MB-231 breast cancer, Colo-205 colon cancer) are injected subcutaneously to establish tumors.[8]

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally according to a defined schedule and dose (e.g., 15 mg/kg).[9][11]

-

Efficacy Measurement: Tumor volume is measured regularly (e.g., with calipers) throughout the study. At the end of the study, tumors are excised and weighed.

-

Pharmacodynamic Analysis: Tumors can be processed for further analysis, such as immunohistochemistry (IHC) to measure microvessel density (using markers like CD31) or levels of pVEGFR-2 to confirm target inhibition in vivo.

-

Pharmacodynamic Effects and Clinical Correlates

The potent inhibition of the VEGF/VEGFR pathway by this compound leads to distinct physiological changes that have been observed in clinical studies. These pharmacodynamic effects serve as confirmation of the drug's mechanism of action in patients.

A key on-target effect of VEGFR inhibitors is hypertension.[12][13] This is believed to be caused by a decrease in nitric oxide (NO) synthesis in endothelial cells, leading to vasoconstriction, and by a reduction in the number of small blood vessels (rarefaction), which increases peripheral vascular resistance.[9][12] Clinical studies with this compound have documented increases in systolic and diastolic blood pressure, a decrease in capillary density, and reduced endothelium-dependent vasodilation, all of which are consistent with effective VEGFR-2 blockade.[12][13]

Conclusion

This compound is a potent, orally active inhibitor of VEGFR-2, VEGFR-3, PDGFR, and c-Kit, whose primary mechanism against tumor growth is the inhibition of angiogenesis. By competitively blocking ATP binding to the kinase domain of these receptors, it prevents their activation and abrogates downstream signaling essential for endothelial cell proliferation, migration, and survival. This targeted mechanism has been validated through a comprehensive set of in vitro and in vivo experiments and is further supported by pharmacodynamic observations in clinical trials. This technical overview provides a foundational understanding of this compound's mode of action for professionals engaged in oncology research and drug development.

References

- 1. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. oaepublish.com [oaepublish.com]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phase I dose escalation study of this compound, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pharmacogenetics of this compound, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Hypertension and rarefaction during treatment with this compound, a small molecule angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Telatinib: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Angiogenesis Inhibitor

Telatinib (BAY 57-9352) is a potent, orally available small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit, key drivers of tumor angiogenesis and growth. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailing its inhibitory profile and the experimental methodologies used in its evaluation.

Core Structure and Mechanism of Action

This compound belongs to the class of furopyridazines.[1] Its chemical structure, 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide, is pivotal to its function as a type II ATP-competitive kinase inhibitor. By binding to the inactive conformation of the kinase, this compound effectively blocks the signaling pathways that contribute to tumor progression.

The primary molecular targets of this compound are VEGFR-2, VEGFR-3, c-Kit, and PDGFRα.[2][3] Inhibition of these receptor tyrosine kinases disrupts downstream signaling cascades, leading to the inhibition of angiogenesis, tumor cell proliferation, and survival.

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 6[2][3] |

| VEGFR-3 | 4[2][3] |

| c-Kit | 1[2][3] |

| PDGFRα | 15[2][3] |

| PDGFRβ | 249 (in cellular assay)[3] |

In cellular assays, this compound inhibits VEGFR-2 autophosphorylation with an IC50 of 19 nM.[3] It also effectively suppresses the VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 26 nM and blocks PDGF-stimulated growth of human aortic smooth muscle cells with an IC50 of 249 nM.[3]

Structure-Activity Relationship (SAR) Studies

The furo[2,3-d]pyridazine scaffold is a key structural motif in a number of kinase inhibitors. SAR studies on this and related scaffolds have provided valuable insights into the structural requirements for potent inhibition of VEGFR-2 and other kinases.

While a comprehensive public database of this compound analogs and their specific activities is not available, analysis of the discovery patent (WO2001023375A2) and related medicinal chemistry literature allows for the elucidation of key SAR trends for the 4-anilino-furo[2,3-d]pyridazine class of inhibitors.

| R1 (Anilino Substitution) | R2 (Side Chain at Position 7) | VEGFR-2 IC50 (nM) | Key Observations |

| 4-Chloro (this compound) | [2-(methylcarbamoyl)pyridin-4-yl]methoxy | 6 | The 4-chloro substitution on the aniline ring is optimal for potent inhibition. |

| 3-Chloro | [2-(methylcarbamoyl)pyridin-4-yl]methoxy | - | Modifications to the aniline substitution pattern can significantly impact potency. |

| 4-Fluoro | [2-(methylcarbamoyl)pyridin-4-yl]methoxy | - | Halogen substitutions are generally well-tolerated and can enhance activity. |

| 4-Chloro | Pyridin-4-ylmethoxy | - | The N-methyl-carboxamide group on the pyridine ring is a critical contributor to potency, likely through additional hydrogen bonding interactions in the active site. |

| 4-Chloro | (1-Methyl-1H-imidazol-4-yl)methoxy | - | Variations in the heterocyclic side chain can be explored to modulate potency and selectivity. |

Note: Specific IC50 values for analogs are often proprietary and not publicly disclosed. The table illustrates general SAR trends based on available literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for the key assays used to characterize this compound and its analogs.

Kinase Inhibition Assays

Objective: To determine the in vitro potency of a compound against a specific kinase.

General Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified by measuring the amount of ATP consumed, which is directly proportional to the kinase activity.

VEGFR-2 Kinase Assay (Luminescence-based)

-

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)

-

Test compound (this compound or analog)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a white-walled assay plate, add the kinase, substrate, and assay buffer.

-

Add the diluted test compound to the wells. Include wells with DMSO only as a positive control (no inhibition) and wells with no kinase as a negative control (background).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

-

The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

PDGFRβ and c-Kit Kinase Assays

The protocols for PDGFRβ and c-Kit kinase inhibition assays are analogous to the VEGFR-2 assay, with the following modifications:

-

Kinase: Use the respective recombinant human PDGFRβ or c-Kit kinase domain.

-

Substrate: A suitable substrate for each kinase should be used. Poly(Glu, Tyr) 4:1 is also commonly used for these kinases.

-

Assay Conditions: Optimize the concentrations of kinase, substrate, and ATP for each specific assay.

Cellular Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of cells that are dependent on the targeted kinase signaling pathway.

HUVEC Proliferation Assay

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

VEGF

-

Test compound (this compound or analog)

-

Cell proliferation detection reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader (spectrophotometer or luminometer)

-

-

Procedure:

-

Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Starve the cells in a basal medium with reduced serum for several hours to synchronize them.

-

Prepare serial dilutions of the test compound.

-

Treat the cells with the diluted compound in the presence of a stimulating concentration of VEGF. Include control wells with VEGF and DMSO (positive control for proliferation) and wells with basal medium only (negative control).

-

Incubate the plate for a period of 48-72 hours.

-

Add the cell proliferation detection reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.

-

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line (e.g., a line known to be sensitive to angiogenesis inhibitors)

-

Test compound (this compound or analog) formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Implant human tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups daily or as per the desired schedule.

-

Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess microvessel density).

-

Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy.

-

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz (DOT language) illustrate the signaling pathways targeted by this compound and the workflows of the key experiments.

Caption: this compound inhibits VEGFR-2, PDGFR, and c-Kit signaling pathways.

Caption: Workflow of a typical in vitro kinase inhibition assay.

Caption: Logical flow of a structure-activity relationship (SAR) study.

Conclusion

This compound is a potent inhibitor of key kinases involved in tumor angiogenesis and proliferation. Its furo[2,3-d]pyridazine core and specific substitution pattern are crucial for its high affinity and inhibitory activity. The detailed experimental protocols provided in this guide serve as a foundation for the continued research and development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships of this compound and its analogs is essential for the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

Telatinib: A Technical Guide to a Potent VEGFR2/3 and c-Kit Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telatinib (BAY 57-9352) is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation. This technical guide provides an in-depth overview of this compound's activity against its primary targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Vascular Endothelial Growth Factor Receptor 3 (VEGFR3), and the stem cell factor receptor, c-Kit. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes critical signaling pathways and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR2, is a dominant driver of this process in many solid tumors.[1][2] Additionally, the c-Kit receptor tyrosine kinase is a key player in the development and proliferation of various cancers, including gastrointestinal stromal tumors (GIST). This compound is a multi-targeted tyrosine kinase inhibitor designed to disrupt these oncogenic signaling pathways. Its ability to potently inhibit VEGFR2, VEGFR3, and c-Kit positions it as a significant agent in anti-cancer research and development.[3][4]

Mechanism of Action

This compound exerts its anti-tumor activity by competitively binding to the ATP-binding pocket of the intracellular kinase domain of VEGFR2, VEGFR3, and c-Kit. This inhibition blocks the autophosphorylation and subsequent activation of these receptors, thereby preventing the initiation of downstream signaling cascades. The blockade of VEGFR signaling by this compound leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately resulting in a reduction of tumor angiogenesis.[5] The inhibition of c-Kit signaling disrupts pathways involved in cell proliferation and survival in susceptible tumor types.

VEGFR2 Signaling Pathway Inhibition

The binding of VEGF-A to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote cell proliferation, survival, and migration. This compound blocks the initial autophosphorylation step, effectively shutting down these pro-angiogenic signals.

c-Kit Signaling Pathway Inhibition

Stem Cell Factor (SCF) binding to c-Kit induces receptor dimerization and autophosphorylation, activating downstream pathways such as the PI3K-Akt, RAS-MAPK, and JAK-STAT pathways. These pathways are crucial for cell proliferation, survival, and differentiation in various cell types, and their aberrant activation can drive tumorigenesis. This compound's inhibition of c-Kit's kinase activity blocks these downstream signals.

Quantitative Data

The inhibitory activity of this compound has been quantified using various biochemical and cell-based assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Table 1: Biochemical Kinase Inhibition

| Target | IC50 (nM) |

| c-Kit | 1 |

| VEGFR3 | 4 |

| VEGFR2 | 6 |

| PDGFRα | 15 |

Data sourced from multiple suppliers and publications.[1][3][4]

Table 2: Cell-Based Assay Inhibition

| Assay | Cell Type | Stimulus | IC50 (nM) |

| VEGFR2 Autophosphorylation | Engineered cells | VEGF | 19 |

| Cell Proliferation | HUVEC | VEGF | 26 |

HUVEC: Human Umbilical Vein Endothelial Cells.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound against a purified kinase.

Materials:

-

Purified recombinant human VEGFR2 or c-Kit kinase domain.

-

Specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP solution (containing [γ-33P]ATP for radiometric detection).

-

96-well assay plates.

-

Phosphocellulose filter plates.

-

Stop buffer (e.g., 75 mM phosphoric acid).

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer in a 96-well plate. Include no-inhibitor (DMSO vehicle) and no-enzyme controls.

-

Add the purified kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (with [γ-33P]ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop buffer.

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Add scintillation fluid to the dried filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

HUVEC Proliferation Assay

This cell-based assay measures the ability of this compound to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

Materials:

-

Cryopreserved HUVECs.

-

Endothelial Cell Growth Medium (EGM-2).

-

Basal medium (e.g., M199) with low serum (e.g., 1% FBS).

-

Recombinant human VEGF-A.

-

This compound stock solution.

-

96-well tissue culture plates (gelatin-coated).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Plate reader (spectrophotometer or luminometer).

Procedure:

-

Seed HUVECs into gelatin-coated 96-well plates at a density of 2,000-5,000 cells per well in EGM-2 and allow them to adhere overnight.

-

The next day, replace the medium with basal medium containing low serum and starve the cells for 4-6 hours.

-

Prepare serial dilutions of this compound in basal medium.

-

Add the this compound dilutions to the respective wells.

-

Add VEGF-A to all wells (except for the unstimulated control) to a final concentration of 10-50 ng/mL. Include wells with cells and VEGF but no inhibitor as a positive control, and wells with cells in basal medium only as a negative control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence with a luminometer.

-

-

Calculate the percentage of proliferation inhibition for each this compound concentration relative to the VEGF-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study (General Protocol)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model using a human cancer cell line.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

-

Human tumor cell line (e.g., MDA-MB-231 for breast cancer).

-

Cell culture medium and reagents.

-

Matrigel (optional, to enhance tumor take).

-

This compound.

-

Vehicle for oral administration (e.g., a solution of 0.5% carboxymethylcellulose).

-

Calipers for tumor measurement.

Procedure:

-

Culture the chosen tumor cell line under standard conditions.

-

Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) to the treatment group at a predetermined dose and schedule (e.g., 15 mg/kg, once daily).[2] Administer the vehicle to the control group following the same schedule.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of general toxicity.

-

Continue the treatment for a specified duration (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Analyze the data by comparing the tumor growth rates and final tumor weights between the treatment and control groups.

Conclusion

This compound is a potent dual inhibitor of VEGFR2/3 and c-Kit, demonstrating significant anti-angiogenic and anti-proliferative activities in both biochemical and cellular assays. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and similar multi-targeted kinase inhibitors. The ability of this compound to target multiple key oncogenic pathways underscores its potential as a valuable therapeutic agent in the treatment of various solid tumors. Further research and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

early discovery and synthesis of Telatinib

An In-depth Technical Guide on the Early Discovery and Synthesis of Telatinib

Introduction

This compound, also known by its development code BAY 57-9352, is a potent, orally available small-molecule inhibitor of multiple receptor tyrosine kinases.[1] Chemically, it belongs to the class of furopyridazines and is specifically identified as 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide.[2] this compound was developed as an anti-angiogenic and antineoplastic agent, primarily targeting vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and c-Kit.[2][3] Its development was driven by the well-established role of angiogenesis in tumor growth and metastasis, making the inhibition of key signaling pathways involved in this process a critical therapeutic strategy.[4]

Early Discovery and Rationale

The discovery of this compound was rooted in the understanding that inhibiting angiogenesis, the formation of new blood vessels, is a viable approach to cancer therapy. The VEGF/VEGFR signaling pathway is a critical regulator of this process.[4] Consequently, small-molecule inhibitors targeting the ATP-binding site of VEGFR tyrosine kinases were sought.

This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of VEGFR-2 and VEGFR-3, the primary receptors responsible for mediating the angiogenic and lymphangiogenic signals of VEGF.[5] The rationale was to create a compound that could effectively block tumor-associated blood vessel formation, thereby starving the tumor of essential nutrients and oxygen, and inhibiting its growth and spread.[6] In addition to its potent activity against VEGFRs, this compound was also found to inhibit PDGFRβ and c-Kit, other receptor tyrosine kinases implicated in tumor progression and angiogenesis.[3] This multi-targeted profile suggested a broader potential for anti-cancer activity.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A key approach described in the patent literature involves the condensation of a functionalized furo[2,3-d]pyridazine core with a substituted pyridine methanol derivative.[7]

Synthetic Workflow

Caption: Synthetic workflow for this compound Mesylate.

Experimental Protocol for Synthesis (General Method)

A representative synthesis is outlined below, based on patent literature[7]:

-

Preparation of 2-methylamino carbonyl-4-pyridinemethanol hydrochloride monohydrate (Intermediate A):

-

2-methylamino carbonyl-4-picolinic acid ethyl ester is used as the starting material.

-

This ester is reduced using a reducing agent such as sodium borohydride in an organic solvent. Catalytic reduction with sodium borohydride and a Lewis acid can also be employed.

-

The resulting alcohol, 2-methylamino carbonyl-4-pyridinemethanol, is then treated with hydrochloric acid to form the hydrochloride salt monohydrate.

-

-

Preparation of 4-chloro-anilino-7-chlorofuro[2,3-d]pyridazine (Intermediate B):

-

This intermediate is synthesized through a multi-step process starting from simpler precursors to construct the furo[2,3-d]pyridazine heterocyclic system. The specifics of this synthesis can vary but ultimately result in the desired chlorinated intermediate.

-

-

Condensation to form this compound:

-

Intermediate A and Intermediate B undergo a condensation reaction.

-

This is typically carried out in the presence of a strong base, such as potassium tert-butoxide, in a suitable organic solvent.

-

The reaction yields the free base of this compound.

-

-

Formation of this compound Mesylate:

-

The this compound free base is then reacted with methanesulfonic acid.

-

The final product, this compound mesylate, is obtained through cooling and crystallization.

-

Mechanism of Action and Signaling Pathways

This compound exerts its anti-angiogenic and anti-tumor effects by inhibiting the phosphorylation of key receptor tyrosine kinases, thereby blocking downstream signaling cascades.

Targeted Signaling Pathways

Caption: this compound's inhibition of VEGFR and PDGFR signaling pathways.

The primary targets of this compound are VEGFR-2, VEGFR-3, PDGFRβ, and c-Kit.[3]

-

VEGFR-2/3 Inhibition: By binding to the ATP-binding site of VEGFR-2 and VEGFR-3 on endothelial cells, this compound prevents their autophosphorylation upon binding of VEGF. This blocks downstream signaling through pathways such as Ras/Raf/MEK/ERK and PI3K/Akt, which are crucial for endothelial cell proliferation, migration, and survival. The overall effect is a potent inhibition of angiogenesis.[6]

-

PDGFRβ Inhibition: Inhibition of PDGFRβ, which is often expressed on pericytes and smooth muscle cells supporting the vasculature, as well as on some tumor cells, further contributes to the anti-angiogenic effect by destabilizing newly formed vessels. It can also have a direct anti-proliferative effect on tumors that overexpress this receptor.[5][8]

-

c-Kit Inhibition: The inhibition of c-Kit, a receptor tyrosine kinase involved in the pathogenesis of various cancers, including gastrointestinal stromal tumors, provides an additional direct anti-tumor mechanism.[6]

Preclinical and Early Clinical Data

In Vitro Kinase and Cell-Based Activity

This compound has demonstrated potent and selective inhibitory activity in a variety of in vitro assays.

| Target | IC₅₀ (nM) | Assay Type | Reference |

| c-Kit | 1 | Kinase Assay | [4][6] |

| VEGFR-3 | 4 | Kinase Assay | [4][6] |

| VEGFR-2 | 6 | Kinase Assay | [4][6] |

| PDGFRα | 15 | Kinase Assay | [4][6] |

| VEGFR-2 Autophosphorylation | 19 | Whole-cell Assay | [6][9] |

| HUVEC Proliferation (VEGF-dependent) | 26 | Cell Proliferation Assay | [6] |

| Aortic Smooth Muscle Cell Proliferation (PDGF-dependent) | 249 | Cell Proliferation Assay | [6] |

HUVEC: Human Umbilical Vein Endothelial Cells

Notably, this compound displays minimal inhibitory activity against other kinase families such as the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor, indicating a high degree of selectivity.[4][6]

In Vivo Anti-Tumor Efficacy

This compound has shown significant single-agent anti-tumor activity in a dose-dependent manner across multiple human tumor xenograft models.[6] This efficacy is largely attributed to its potent anti-angiogenic effects.

| Tumor Model | Cancer Type | Reference |

| MDA-MB-231 | Breast Cancer | [6] |

| Colo-205 | Colon Cancer | [6] |

| DLD-1 | Colon Cancer | [6] |

| H460 | Non-small Cell Lung Cancer | [6] |

| Pancreatic Carcinoma | Pancreatic Cancer | [6] |

| Prostate Carcinoma | Prostate Cancer | [6] |

Pharmacokinetic Profile

Early phase I clinical trials provided initial insights into the pharmacokinetic properties of this compound in humans.

| Parameter | Value | Population | Reference |

| Absorption | |||

| Tₘₐₓ (Time to Peak Concentration) | < 3 hours | Patients with advanced solid tumors | [1][8] |

| Distribution | |||

| Dose Proportionality | Nearly dose-proportional increase in exposure with substantial variability | Patients with advanced solid tumors | [1] |

| Metabolism | |||

| Primary Pathway | N-glucuronidation | Humans | [4] |

| Metabolizing Enzymes | CYP3A4/3A5, CYP2C8, CYP2C9, CYP2C19, UGT1A4 | Humans | [4][9] |

| Elimination | |||

| Half-life (t₁/₂) | ~5.5 hours | Patients with advanced solid tumors | [1][9] |

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the IC₅₀ of this compound against a specific kinase (e.g., VEGFR-2).

-

Materials: Recombinant human kinase, appropriate substrate (e.g., a synthetic peptide), ATP (often radiolabeled, e.g., [γ-³³P]ATP), this compound at various concentrations, assay buffer.

-

Procedure:

-

The kinase, substrate, and varying concentrations of this compound are incubated together in the assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

-

The reaction is stopped (e.g., by adding a stop solution like phosphoric acid).

-

The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.

-

The percentage of inhibition for each this compound concentration is calculated relative to a control (no inhibitor).

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

VEGF-Stimulated HUVEC Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of endothelial cells.

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), basal endothelial cell growth medium, VEGF, this compound at various concentrations, a proliferation detection reagent (e.g., BrdU or resazurin).

-

Procedure:

-

HUVECs are seeded in 96-well plates and allowed to attach overnight.

-

The medium is replaced with a low-serum medium for a period of starvation (e.g., 4-6 hours) to synchronize the cells.

-

Cells are pre-incubated with various concentrations of this compound for a short period (e.g., 1 hour).

-

VEGF is added to the wells to stimulate proliferation (control wells receive no VEGF).

-

The plates are incubated for an extended period (e.g., 48-72 hours).

-

The proliferation detection reagent is added, and the plates are incubated according to the manufacturer's instructions.

-

The signal (e.g., absorbance or fluorescence) is measured using a plate reader.

-

The IC₅₀ value is calculated based on the inhibition of VEGF-stimulated proliferation.

-

Workflow for Kinase Inhibitor Screening

Caption: A typical workflow for identifying a selective kinase inhibitor.

Conclusion

The early discovery and development of this compound identified it as a potent and selective oral inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor growth, primarily VEGFR-2, VEGFR-3, PDGFRβ, and c-Kit.[4][6] Its rational design, based on the critical role of the VEGF pathway in cancer, was validated through extensive preclinical in vitro and in vivo studies that demonstrated significant anti-angiogenic and anti-tumor activity.[6] The initial clinical data provided a favorable pharmacokinetic and safety profile, supporting its further development as a promising anti-cancer agent, particularly in combination with standard chemotherapy regimens.[1][5]

References

- 1. Phase I dose escalation study of this compound, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. d-nb.info [d-nb.info]

- 6. selleckchem.com [selleckchem.com]

- 7. CN104804008A - Industrial production method of this compound mesylate - Google Patents [patents.google.com]

- 8. Phase I dose escalation study of this compound (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I Dose Escalation Study of this compound, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]

Telatinib (BAY 57-9352) chemical properties

An In-depth Technical Guide on the Chemical Properties of Telatinib (BAY 57-9352)

Introduction

This compound, also known by its developmental code BAY 57-9352, is a potent, orally available small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] It is a member of the furopyridazine class of compounds.[4] this compound has been investigated for its anti-angiogenic and anti-tumor activities, primarily through its inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1][4][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for this compound, targeted at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These identifiers and descriptors are crucial for its characterization and use in research and development.

| Property | Value | Reference |

| IUPAC Name | 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide | [4] |

| Synonyms | This compound, BAY 57-9352, Bay-579352 | [4][6] |

| Molecular Formula | C₂₀H₁₆ClN₅O₃ | [4][6][7] |

| Molecular Weight | 409.8 g/mol | [4][6] |

| CAS Number | 332012-40-5 | [4][5][8] |

| Canonical SMILES | CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl | [4][7] |

| InChI Key | QFCXANHHBCGMAS-UHFFFAOYSA-N | [4][7] |

| Appearance | Solid | [9] |

| pKa | 14.18 ± 0.40 (Predicted) | [9] |

| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥20.5 mg/mL) | [5][9][10] |

| Storage Temperature | Store at -20°C | [8][9] |

Mechanism of Action and Signaling Pathways

This compound functions as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of key receptor tyrosine kinases that play crucial roles in tumor angiogenesis and proliferation.[1][5] this compound is a potent inhibitor of VEGFR2/3, c-Kit, and PDGFRα.[1][4][5][8] By blocking these signaling pathways, this compound can inhibit the growth of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.[5]

The inhibitory activity of this compound against its primary targets has been quantified in biochemical assays, with the following IC₅₀ values reported:

This compound exhibits little inhibitory activity against other kinase families such as the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor.[1][5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are proprietary and not extensively detailed in publicly available literature. However, the cited research describes the types of methodologies employed to determine its chemical properties and biological activity.

In Vitro Kinase Assays: The inhibitory activity of this compound against various kinases (VEGFR, PDGFR, c-Kit) was likely determined using enzymatic assays. A typical workflow for such an assay is outlined below.

Cell-Based Assays: To assess the effect of this compound on cellular processes, researchers utilized cell-based assays. For instance, its ability to suppress VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs) was measured, yielding an IC₅₀ of 26 nM.[5] Similarly, the inhibition of PDGF-stimulated growth of human aortic smooth muscle cells was determined, with an IC₅₀ of 249 nM.[5]

In Vivo Studies: The anti-tumor efficacy of this compound has been evaluated in various human tumor xenograft models in mice, including breast, colon, non-small cell lung, pancreatic, and prostate cancers.[5] These studies typically involve the administration of this compound to tumor-bearing animals and monitoring tumor growth over time compared to a control group. While specific dosing regimens and vehicle formulations are mentioned in clinical trial documents, detailed preclinical protocols are not fully disclosed. For in vivo studies in mice, this compound has been formulated as a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na) for oral administration or in a solution of DMSO, PEG300, Tween80, and water for injection.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound | C20H16ClN5O3 | CID 9808844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Compound: this compound (CHEMBL2079588) - ChEMBL [ebi.ac.uk]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. This compound CAS#: 332012-40-5 [m.chemicalbook.com]

- 10. selleck.co.jp [selleck.co.jp]

An In-Depth Technical Guide to Telatinib's Effect on PDGFRα Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Telatinib, a multi-targeted tyrosine kinase inhibitor, with a specific focus on its effects on the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) signaling pathway. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing its efficacy, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and PDGFRα

This compound (BAY 57-9352) is an orally active, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1][2][3][4] It is a potent inhibitor of Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2/3), c-Kit, and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).[1][2][5][6][7][8] The PDGFR family, consisting of PDGFRα and PDGFRβ, are key regulators of cellular processes such as proliferation, migration, and survival.[9][10] Aberrant activation of PDGFRα signaling through mutation or overexpression is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST) and certain gliomas, making it a critical target for therapeutic intervention.[11][12] this compound's ability to inhibit PDGFRα makes it a compound of significant interest in oncology research.

Quantitative Data: this compound's Inhibitory Profile

This compound's potency against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound for its primary targets, demonstrating its high affinity for PDGFRα.

| Target Kinase | IC50 (nM) |

| PDGFRα | 15 |

| c-Kit | 1 |

| VEGFR3 | 4 |

| VEGFR2 | 6 |

Data sourced from multiple in vitro cell-free assays.[1][2][5][6][7][8]

The PDGFRα Signaling Pathway and its Inhibition by this compound

Upon binding its ligand, Platelet-Derived Growth Factor (PDGF), PDGFRα undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[13] These phosphorylated sites serve as docking platforms for various signaling molecules containing Src Homology 2 (SH2) domains, which in turn activate multiple downstream cascades critical for cell function.[13]

Key downstream pathways activated by PDGFRα include:

-

PI3K/Akt/mTOR Pathway: Primarily involved in cell survival, growth, and proliferation.[13][14]

-

Ras-MAPK (ERK1/2) Pathway: A critical regulator of cell proliferation and differentiation.[14]

-

PLCγ/PKC Pathway: Influences cell growth and migration.[13][14]

-

JAK/STAT Pathway: Promotes proliferation and angiogenesis.[14]

This compound exerts its inhibitory effect by competitively binding to the ATP-binding pocket within the kinase domain of PDGFRα.[12] This action prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking receptor autophosphorylation and the subsequent recruitment and activation of downstream signaling proteins. The interruption of these signals ultimately inhibits tumor cell proliferation and survival.

Visualizing the PDGFRα Signaling Cascade

Caption: The PDGFRα signaling pathway, initiated by ligand binding and leading to the activation of key downstream effectors.

Visualizing this compound's Mechanism of Action

Caption: this compound competitively inhibits ATP binding to the PDGFRα kinase domain, blocking autophosphorylation.

Experimental Protocols

Assessing the effect of this compound on PDGFRα signaling involves biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments: a kinase inhibition assay to determine IC50 values and a Western blot to analyze protein phosphorylation.

PDGFRα Kinase Inhibition Assay (Luminescent)

This protocol describes a method to determine the IC50 of this compound for PDGFRα using a luminescent kinase assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[15]

Materials:

-

Recombinant human PDGFRα kinase

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP solution

-

This compound (serially diluted in DMSO)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 100 µM. Then, create intermediate dilutions in the kinase reaction buffer.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the PDGFRα enzyme and the peptide substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration should be at or near the Km for PDGFRα).

-

-

Incubation: Cover the plate and incubate at room temperature for 60 minutes.

-

ADP Detection:

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis:

-

Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the normalized activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Caption: Workflow for a luminescent-based kinase inhibition assay to determine this compound's IC50 value for PDGFRα.

Western Blot Analysis of PDGFRα Phosphorylation

This protocol allows for the qualitative or semi-quantitative assessment of this compound's effect on PDGFRα autophosphorylation and the phosphorylation of downstream effectors (e.g., Akt, ERK) in a cellular context.[16]

Materials:

-

Cell line expressing PDGFRα (e.g., Ba/F3 cells engineered to express PDGFRα).

-

Cell culture medium and supplements.

-

PDGF ligand.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

Transfer buffer, nitrocellulose or PVDF membranes, and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[17][18]

-

Primary antibodies (anti-phospho-PDGFRα, anti-total-PDGFRα, anti-phospho-Akt, anti-total-Akt, etc.).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to attach or grow to the desired confluency.

-

Starve the cells (e.g., in serum-free media) for 4-6 hours to reduce basal receptor activation.

-

Pre-treat cells with various concentrations of this compound or DMSO (vehicle) for 1-2 hours.

-

Stimulate the cells with PDGF ligand (e.g., 50 ng/mL) for 5-10 minutes to induce PDGFRα phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFRα) overnight at 4°C with gentle agitation.[19]

-

Wash the membrane three times with TBST.[17]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.[18]

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Analyze the band intensities. To confirm equal protein loading and to normalize the phosphorylation signal, the blot can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).

-

Caption: A standard workflow for Western blot analysis to assess the inhibition of PDGFRα phosphorylation by this compound.

Conclusion

This compound is a potent, orally available inhibitor of PDGFRα with an IC50 value of 15 nM.[1][5][6][7] It effectively blocks the PDGFRα signaling pathway by preventing receptor autophosphorylation, thereby inhibiting downstream cascades crucial for tumor cell proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of this compound and other kinase inhibitors on PDGFRα signaling. This comprehensive understanding is vital for the continued development and clinical application of targeted therapies in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Phase I dose escalation study of this compound (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of this compound (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. PDGFR | CymitQuimica [cymitquimica.com]

- 9. PDGFRα/β heterodimer activation negatively affects downstream ERK1/2 signaling and cellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Reactome | Signaling by PDGFR in disease [reactome.org]

- 12. What are PDGFRα inhibitors and how do they work? [synapse.patsnap.com]

- 13. Distinct effectors of platelet-derived growth factor receptor-α signaling are required for cell survival during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. promega.com [promega.com]

- 16. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. novateinbio.com [novateinbio.com]

- 18. protocols.io [protocols.io]

- 19. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

Preclinical Antitumor Activity of Telatinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telatinib (BAY 57-9352) is a potent, orally available, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary targets include Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and c-Kit.[1][2][3][4] By inhibiting these key drivers of angiogenesis, tumor growth, and metastasis, this compound has demonstrated significant antitumor activity in a range of preclinical models. This document provides a comprehensive technical overview of the preclinical data for this compound, focusing on its mechanism of action, in vitro potency, and in vivo efficacy, with detailed experimental protocols and data presented for scientific evaluation.

Core Mechanism of Action

This compound exerts its antitumor effect by competitively binding to the ATP-binding pocket within the catalytic domain of its target receptor tyrosine kinases. This inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades essential for cell proliferation, migration, and survival. The primary targets of this compound are central to tumor angiogenesis (VEGFR-2/3), and tumor cell proliferation and survival (PDGFRα, c-Kit).[5][6] this compound displays high selectivity, with low affinity for other kinase families such as EGFR, FGFR, Raf, or the Tie-2 receptor.[1][3][4]

Signaling Pathways Targeted by this compound

The following diagram illustrates the primary signaling pathways inhibited by this compound.

Caption: this compound inhibits VEGFR-2/3, PDGFRα, and c-Kit signaling pathways.

Quantitative Data: In Vitro and In Vivo Activity

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The data below summarizes its inhibitory potency and antitumor effects.

Table 1: In Vitro Inhibitory Activity of this compound

| Target / Assay | IC50 Value (nM) | Description |

| c-Kit | 1 | Biochemical assay measuring direct kinase inhibition.[2][4] |

| VEGFR-3 | 4 | Biochemical assay measuring direct kinase inhibition.[2][4] |

| VEGFR-2 | 6 | Biochemical assay measuring direct kinase inhibition.[2][4] |

| PDGFRα | 15 | Biochemical assay measuring direct kinase inhibition.[2][4] |

| VEGFR-2 Autophosphorylation | 19 | Whole-cell assay measuring receptor autophosphorylation.[4][5] |

| HUVEC Proliferation (VEGF-dependent) | 26 | Cell-based assay measuring inhibition of endothelial cell growth.[4] |

| Aortic Smooth Muscle Cell Growth (PDGF-stimulated) | 249 | Cell-based assay measuring inhibition of smooth muscle cell growth.[4] |

Table 2: In Vivo Antitumor Activity of this compound

| Tumor Model | Treatment | Key Findings |

| Multiple Human Tumor Xenografts | This compound (monotherapy) | Potent, dose-dependent anti-tumor activity observed.[4] |

| MDA-MB-231 (Breast Cancer) | This compound (monotherapy) | Significant inhibition of tumor growth.[4] |

| Colo-205, DLD-1 (Colon Cancer) | This compound (monotherapy) | Significant inhibition of tumor growth.[4] |

| H460 (Non-Small Cell Lung Cancer) | This compound (monotherapy) | Significant inhibition of tumor growth.[4] |

| ABCG2-overexpressing Tumors | This compound (15 mg/kg) + Doxorubicin (1.8 mg/kg) | Significantly decreased tumor growth rate and size.[1][2] |

Detailed Experimental Protocols

The following sections describe generalized protocols for key preclinical experiments used to evaluate this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified target kinases (e.g., VEGFR-2, c-Kit).

-

Materials: Recombinant human kinase, kinase-specific substrate (e.g., a peptide), ATP, this compound (serially diluted), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in the appropriate assay buffer.

-

In a 96-well or 384-well plate, add the kinase, the specific peptide substrate, and the this compound dilution (or vehicle control).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of product (phosphorylated substrate) or remaining ATP using a luminescence- or fluorescence-based detection method.

-

Plot the percentage of kinase activity against the logarithm of this compound concentration.

-

Calculate the IC50 value using a non-linear regression model (sigmoidal dose-response curve).

-

Protocol 2: Cell-Based Proliferation Assay

-

Objective: To determine the IC50 of this compound on the proliferation of cells whose growth is dependent on a target kinase (e.g., VEGF-stimulated HUVECs).

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), appropriate cell culture medium and supplements, VEGF, this compound, and a cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB).

-

Procedure:

-

Seed HUVECs into 96-well plates at a predetermined density and allow them to attach overnight.

-

Starve the cells in a low-serum medium for several hours to reduce basal signaling.

-

Treat the cells with serial dilutions of this compound for 1-2 hours prior to stimulation.

-

Stimulate the cells with a pre-optimized concentration of VEGF (or vehicle for baseline control).

-

Incubate for a period that allows for cell proliferation (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions and measure the output (luminescence, absorbance) with a plate reader.

-

Normalize the data to controls and calculate the IC50 value as described in Protocol 1.

-

Protocol 3: Human Tumor Xenograft Study in Immunodeficient Mice

-

Objective: To evaluate the in vivo antitumor efficacy of this compound as a single agent or in combination.

-

Materials: Immunodeficient mice (e.g., Nude or SCID), human cancer cell line (e.g., MDA-MB-231), Matrigel (optional), this compound formulation for oral gavage, and calipers for tumor measurement.

-

Procedure:

-

Expand the selected human cancer cell line in vitro.

-

Harvest and resuspend the cells in a sterile solution (e.g., PBS), optionally mixed with Matrigel to support initial tumor growth.

-

Subcutaneously implant a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

-

Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

-

Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Administer this compound or vehicle control via oral gavage at the specified dose and schedule (e.g., once daily).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and overall health as indicators of toxicity.

-

Continue the study for a predefined period or until tumors in the control group reach a predetermined endpoint size.

-

Efficacy is determined by comparing the tumor growth in the this compound-treated groups to the vehicle control group (e.g., calculating Tumor Growth Inhibition, TGI%).

-

Preclinical Research Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of an antitumor agent like this compound.

Caption: Standard workflow for preclinical evaluation of a targeted anticancer drug.

Conclusion

The preclinical data for this compound strongly support its role as a potent and selective inhibitor of key RTKs involved in tumor angiogenesis and proliferation. It demonstrates low nanomolar potency against VEGFR-2/3, PDGFRα, and c-Kit in biochemical and cell-based assays.[2][4] This in vitro activity translates into significant dose-dependent antitumor efficacy in a variety of in vivo xenograft models.[4] Furthermore, combination studies suggest its potential to enhance the effects of standard chemotherapeutic agents.[1][2] These comprehensive preclinical findings established a solid foundation for the clinical development of this compound as a targeted therapy for solid tumors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Phase I Dose Escalation Study of this compound, a Tyrosine Kinase Inhibitor of Vascular Endothelial Growth Factor Receptor 2 and 3, Platelet-Derived Growth Factor Receptor β, and c-Kit, in Patients With Advanced or Metastatic Solid Tumors [nlp.case.edu]

- 6. Phase I dose escalation study of this compound (BAY 57-9352) in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Telatinib's Potent Anti-Proliferative Effect on Endothelial Cells: An In Vitro Application Note

For Research Use Only.

Abstract

This application note provides a detailed protocol for assessing the in vitro efficacy of Telatinib on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). This compound is a potent, orally available tyrosine kinase inhibitor targeting key drivers of angiogenesis, the formation of new blood vessels. This process is critical in tumor growth and metastasis. The provided protocol describes a robust and reproducible MTT-based cell proliferation assay to determine the inhibitory effects of this compound on VEGF-stimulated HUVECs. Furthermore, this document outlines this compound's mechanism of action and presents its inhibitory concentrations in a clear, tabular format for easy reference by researchers in drug discovery and oncology.

Introduction

Angiogenesis is a crucial process in various physiological and pathological conditions, including tumor development. Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2, are the primary mediators of angiogenesis. Consequently, inhibiting the VEGF signaling pathway has become a cornerstone of modern anti-cancer therapies.